molecular formula C12H8F2N2O2 B8691724 5-fluoro-N-(4-fluorophenyl)-2-nitroaniline

5-fluoro-N-(4-fluorophenyl)-2-nitroaniline

Cat. No.: B8691724
M. Wt: 250.20 g/mol
InChI Key: YUEODQKZKHMRQB-UHFFFAOYSA-N
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Description

5-fluoro-N-(4-fluorophenyl)-2-nitroaniline is a useful research compound. Its molecular formula is C12H8F2N2O2 and its molecular weight is 250.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8F2N2O2

Molecular Weight

250.20 g/mol

IUPAC Name

5-fluoro-N-(4-fluorophenyl)-2-nitroaniline

InChI

InChI=1S/C12H8F2N2O2/c13-8-1-4-10(5-2-8)15-11-7-9(14)3-6-12(11)16(17)18/h1-7,15H

InChI Key

YUEODQKZKHMRQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=CC(=C2)F)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Fluorophenylamine (1.47 g, 13.19 mmol) was dissolved in THF (20 mL) and cooled to −70° C., under an atmosphere of nitrogen. A solution of 1M LiHMDS in THF (25.14 mL, 25.14 mmol) was added dropwise and the mixture stirred at −70° C., under an atmosphere of nitrogen for 15 minutes. A solution of 2,4-difluoronitrobenzene (2.0 g, 12.57 mmol) in THF (10 mL) was added dropwise to the mixture, at −70° C. and the resultant purple solution stirred at −70° C. for 30 min. The reaction mixture was quenched with saturated aqueous NH4Cl solution and extracted into EtOAc (3×50 mL). The combined organic fractions were dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chromatography (silica gel, gradient 0-100% DCM in cyclohexane) to afford the title compound as an orange solid (2.94 g, 100%). 1H NMR (CDCl3, 400 MHz): δ 9.53 (1H, s), 8.27 (1H, dd, J=9.48, 5.98 Hz), 7.29-7.22 (2H, m), 7.20-7.11 (2H, m), 6.64 (1H, dd, J=11.26, 2.65 Hz), 6.48 (1H, ddd, J=9.47, 7.12, 2.65 Hz)
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25.14 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 2,4-difluoronitrobenzene (5.5 ml), 4-fluoro aniline (14.2 ml) and sodium carbonate (5.3 g) was heated at 180° for 3 h. The reaction mixture was cooled to room temperature, then diluted with DCM, washed with water (50 ml), brine (2×50 ml) dried and evaporated under vacuum to give the crude compound (22.6 g), which was purified by flash chromatography with CH-EA 4/1 to give the title compound as an orange solid (12.35 g). M.p. 115°-6° T.l.c. CH-EA (10:1), Rf 0.52.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Prepared according to Step D1 in General Procedure D using 2,4-difluoronitro-benzene (2.068 mL, 18.86 mmol) and 4-fluoroaniline (1.811 mL, 18.86 mmol) to give 5-fluoro-N-(4-fluorophenyl)-2-nitroaniline as an orange solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 9.56 (1H, s), 8.24 (1H, dd, J=9.5, 6.2 Hz), 7.36-7.44 (2H, m), 7.25-7.33 (2H, m), 6.67-6.74 (1H, m), 6.64 (1H, dd, J=11.8, 2.6 Hz); LC-MS (ESI) m/z 251.1 [M+H]+.
Quantity
2.068 mL
Type
reactant
Reaction Step One
Quantity
1.811 mL
Type
reactant
Reaction Step Two

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